Cas no 2034372-35-3 (N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide)

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is a heterocyclic compound featuring a pyridine-pyrazole core linked to an oxolane carboxamide moiety. Its structural design offers potential advantages in medicinal chemistry, particularly as a scaffold for targeting kinase inhibition or modulating protein-protein interactions. The pyridine and pyrazole groups contribute to strong binding affinity, while the oxolane carboxamide enhances solubility and metabolic stability. This compound is suitable for exploratory research in drug discovery, particularly in oncology and inflammation, due to its balanced physicochemical properties and synthetic versatility. Its well-defined structure allows for straightforward derivatization, enabling structure-activity relationship (SAR) studies.
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide structure
2034372-35-3 structure
Product Name:N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide
CAS No:2034372-35-3
MF:C15H18N4O2
MW:286.329022884369
CID:5779535
PubChem ID:126850961
Update Time:2025-05-23

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide
    • N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide
    • 2034372-35-3
    • AKOS032466274
    • F6525-5694
    • Inchi: 1S/C15H18N4O2/c20-15(13-3-8-21-11-13)17-6-7-19-10-14(9-18-19)12-1-4-16-5-2-12/h1-2,4-5,9-10,13H,3,6-8,11H2,(H,17,20)
    • InChI Key: SXJWWZJUIGOIOS-UHFFFAOYSA-N
    • SMILES: O1CCC(C(NCCN2C=C(C3C=CN=CC=3)C=N2)=O)C1

Computed Properties

  • Exact Mass: 286.14297583g/mol
  • Monoisotopic Mass: 286.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 69Ų

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Additional information on N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide

Introduction to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide (CAS No. 2034372-35-3)

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide, a compound with the CAS number 2034372-35-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple heterocyclic rings and functional groups makes it a promising candidate for further investigation, particularly in the context of its interactions with biological targets.

The molecular framework of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide incorporates a pyridine ring, a pyrazole ring, and an oxolane moiety, which are well-documented for their role in modulating various biological pathways. The pyridine ring, in particular, is known for its ability to engage in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to biological targets. The pyrazole ring adds another layer of complexity, offering multiple sites for functionalization and interaction with enzymes and receptors.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The oxolane group in this compound introduces additional conformational flexibility, which can be exploited to optimize pharmacokinetic properties. This structural feature is particularly relevant in the context of drug design, where achieving the right balance between potency and selectivity is crucial.

In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules are essential steps toward understanding their pharmacological properties. The use of advanced spectroscopic techniques and computational methods has enabled researchers to gain deeper insights into the structure-activity relationships (SAR) of these compounds. For instance, molecular dynamics simulations have been employed to study the conformational dynamics of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide, providing valuable information about its interactions with potential biological targets.

The compound's potential applications extend to various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. In oncology research, for example, small molecules that can modulate kinase activity have shown great promise. The presence of both pyridine and pyrazole moieties in this compound suggests that it may exhibit kinase inhibitory activity, making it a candidate for further exploration as an anticancer agent.

Furthermore, the oxolane group's ability to adopt multiple conformations could enhance binding affinity and selectivity towards specific biological targets. This feature is particularly important in drug development, where off-target effects can lead to adverse reactions. By carefully designing the molecular structure of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide, researchers can fine-tune its pharmacological properties to maximize therapeutic efficacy while minimizing side effects.

Recent advancements in drug discovery technologies have also facilitated the rapid identification of novel lead compounds. High-throughput screening (HTS) and virtual screening methods have enabled researchers to evaluate large libraries of compounds for their potential biological activity. In this context, N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide stands out as a promising candidate for further investigation due to its unique structural features.

The compound's potential as a therapeutic agent is further supported by its favorable physicochemical properties. These include solubility, stability, and metabolic profiles, which are critical factors in determining a drug's bioavailability and efficacy. Computational studies have been instrumental in predicting these properties before experimental validation, thereby streamlining the drug discovery process.

In conclusion, N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-y]ethyl}oxolane-3-carboxamide (CAS No. 2034372-35) represents a significant advancement in pharmaceutical chemistry. Its complex molecular structure and diverse functional groups make it a promising candidate for further investigation in various therapeutic areas. With ongoing research and development efforts aimed at optimizing its pharmacological properties, this compound holds great potential as a novel therapeutic agent.

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